molecular formula C10H13N3O2 B13327165 (S)-5-Nitro-2-(pyrrolidin-2-yl)aniline

(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline

Cat. No.: B13327165
M. Wt: 207.23 g/mol
InChI Key: JBZRQFPZUVELFP-JTQLQIEISA-N
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Description

(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline is a compound that features a pyrrolidine ring attached to an aniline moiety with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Nitro-2-(pyrrolidin-2-yl)aniline typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 5-nitro-2-bromoaniline with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

Major Products Formed

Scientific Research Applications

(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Nitro-2-(pyrrolidin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(pyrrolidin-1-yl)aniline: Similar structure but with a different substitution pattern on the pyrrolidine ring.

    5-Nitro-2-(pyrrolidin-3-yl)aniline: Similar structure but with the pyrrolidine ring attached at a different position.

Uniqueness

(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the nitro group at the 5-position and the pyrrolidine ring at the 2-position provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-nitro-2-[(2S)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13N3O2/c11-9-6-7(13(14)15)3-4-8(9)10-2-1-5-12-10/h3-4,6,10,12H,1-2,5,11H2/t10-/m0/s1

InChI Key

JBZRQFPZUVELFP-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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